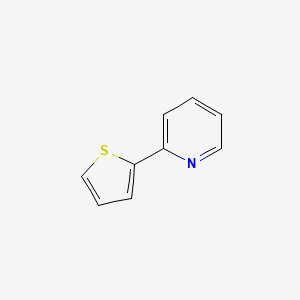









|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1.[Br:12]N1C(=O)CCC1=O.Br>COC(C)(C)C.C(O)(=O)C>[Br:12][C:5]1[S:1][C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=2)=[CH:3][CH:4]=1
|


|
Name
|
|
|
Quantity
|
1.924 kg
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.759 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
20 kg
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The wetcake was washed with tert-butyl methyl ether (12.6 kg)
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature of the filtrate at 30° C. to 35° C
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 5% Na2SO3 (21 kg) and 10% Na2CO3 (22 kg)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to about 20 L
|
|
Type
|
ADDITION
|
|
Details
|
diluted with isopropanol (11 kg), which
|
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
|
Type
|
CONCENTRATION
|
|
Details
|
The suspension was concentrated to about 12 L
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The wetcake was washed
|
|
Type
|
TEMPERATURE
|
|
Details
|
with chilled (0° C.) isopropanol (7 kg)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven with a nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
purge at 60° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(S1)C1=NC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.34 kg | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |